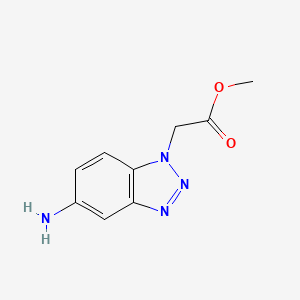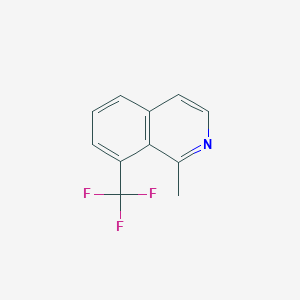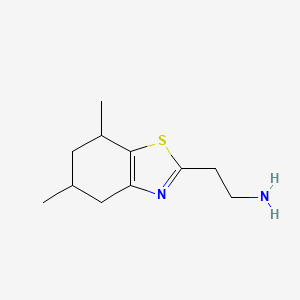
(2E)-3-(6,8-dichloro-2H-chromen-3-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6,8-Dichloro-2H-chromen-3-yl)prop-2-enoic acid is a chemical compound with the molecular formula C12H8Cl2O3 and a molecular weight of 271.10 g/mol . This compound is part of the chromenyl group, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 3-(6,8-Dichloro-2H-chromen-3-yl)prop-2-enoic acid typically involves the reaction of 6,8-dichloro-2H-chromen-3-yl with prop-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for mass production.
Chemical Reactions Analysis
3-(6,8-Dichloro-2H-chromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Scientific Research Applications
3-(6,8-Dichloro-2H-chromen-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(6,8-Dichloro-2H-chromen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
3-(6,8-Dichloro-2H-chromen-3-yl)prop-2-enoic acid can be compared with other similar compounds such as:
Coumarin derivatives: These compounds share a similar chromenyl structure and exhibit diverse biological activities.
Flavonoids: These are another class of compounds with a similar core structure and are known for their antioxidant properties.
Chalcones: These compounds also have a similar backbone and are studied for their anti-inflammatory and anticancer activities. The uniqueness of 3-(6,8-Dichloro-2H-chromen-3-yl)prop-2-enoic acid lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C12H8Cl2O3 |
|---|---|
Molecular Weight |
271.09 g/mol |
IUPAC Name |
(E)-3-(6,8-dichloro-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H8Cl2O3/c13-9-4-8-3-7(1-2-11(15)16)6-17-12(8)10(14)5-9/h1-5H,6H2,(H,15,16)/b2-1+ |
InChI Key |
LMVJHVMFFCDFAT-OWOJBTEDSA-N |
Isomeric SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)Cl)Cl)/C=C/C(=O)O |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)Cl)Cl)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one](/img/structure/B13202079.png)



![2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13202105.png)
![2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202116.png)
![({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
![[1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)
![4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13202130.png)
![[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13202133.png)


![2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13202158.png)
methyl}-3-methylbutanoic acid](/img/structure/B13202159.png)
